molecular formula C₁₉H₁₇D₄ClN₂O₃S B1163087 Pioglitazone-d4 Hydrochloride

Pioglitazone-d4 Hydrochloride

Cat. No.: B1163087
M. Wt: 396.92
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Stable Isotope Labeling in Pharmaceutical Sciences

Stable isotope labeling is a powerful technique in pharmaceutical research that offers profound insights into the behavior of drugs within biological systems. musechem.com This method involves the incorporation of non-radioactive isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), into drug molecules. aptochem.comchemicalsknowledgehub.com The resulting isotopically labeled compounds are nearly identical in their chemical and physical properties to their unlabeled counterparts but possess a different mass. wuxiapptec.com This mass difference allows them to be distinguished and traced using analytical techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. adesisinc.com

The application of stable isotope labeling is extensive and crucial throughout the drug discovery and development process. adesisinc.com It is instrumental in absorption, distribution, metabolism, and excretion (ADME) studies, providing a detailed understanding of a drug's lifecycle in the body. musechem.comchemicalsknowledgehub.com By tracking the metabolic pathways of new drugs, researchers can identify potential metabolites early, which is essential for ensuring the efficacy and safety of new therapeutic agents. adesisinc.com This technique also plays a vital role in quantitative bioanalysis, where isotopically labeled compounds are used as internal standards to improve the accuracy and robustness of analytical methods. aptochem.comscispace.com Furthermore, stable isotope labeling is employed in metabolic research to investigate complex biochemical pathways, which is particularly valuable for understanding disease mechanisms and developing targeted therapies. metsol.com

Rationale for Deuterium Incorporation in Drug Molecules

Deuterium, a stable isotope of hydrogen, contains a proton and a neutron, effectively doubling the mass of a hydrogen atom. wikipedia.org The substitution of hydrogen with deuterium, a process known as deuteration, has gained significant attention in pharmaceutical sciences due to its potential to favorably alter the pharmacokinetic and metabolic profiles of drugs. researchgate.net The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This difference in bond strength can lead to a "kinetic isotope effect," where the rate of chemical reactions involving the cleavage of a C-D bond is significantly slower than that of a C-H bond. wikipedia.org

This kinetic isotope effect is the primary rationale for incorporating deuterium into drug molecules. wikipedia.org By strategically replacing hydrogen atoms at sites of metabolic activity ("soft spots") with deuterium, the rate of drug metabolism can be reduced. nih.gov This can lead to several potential advantages, including:

Improved Pharmacokinetic Profile: Slower metabolism can result in a longer drug half-life, increased systemic exposure (AUC), and potentially a lower and less frequent dosing regimen. researchgate.netnih.gov

Reduced Formation of Toxic Metabolites: Deuteration can redirect metabolic pathways away from the formation of toxic or undesirable metabolites, thereby improving the safety profile of a drug. researchgate.net

Stabilization of Chiral Centers: For drugs that exist as a mixture of enantiomers (chiral molecules that are mirror images of each other), deuteration at the chiral center can stabilize the preferred enantiomer, leading to a more targeted and potent therapeutic effect. assumption.edu

Overview of Deuterated Pioglitazone (B448) Analogues in Academic Research Context

Pioglitazone is a drug belonging to the thiazolidinedione class, used to improve insulin (B600854) sensitivity. nih.gov It is a racemic mixture of two enantiomers, (R)- and (S)-pioglitazone, which can interconvert in the body. nih.gov Research has shown that the two enantiomers possess different pharmacological activities. nih.gov

In the context of academic research, deuterated analogues of pioglitazone have been synthesized and studied to investigate the individual contributions of each enantiomer and to potentially develop improved therapeutic agents. nih.govresearchgate.net A notable example is PXL065 (formerly DRX-065), which is the deuterium-stabilized (R)-enantiomer of pioglitazone. wikipedia.orgassumption.edu By placing a deuterium atom at the chiral center, the interconversion between the (R) and (S) enantiomers is slowed down. assumption.edunih.gov

Studies have demonstrated that the (R)-enantiomer is primarily responsible for the desired therapeutic effects on nonalcoholic steatohepatitis (NASH), while the (S)-enantiomer is associated with the peroxisome proliferator-activated receptor gamma (PPARγ) agonist activity that can lead to side effects like weight gain. nih.govresearchgate.net Research on deuterated pioglitazone analogues like PXL065 aims to leverage the therapeutic benefits of the (R)-enantiomer while minimizing the undesirable effects of the (S)-enantiomer. nih.gov

Properties

Molecular Formula

C₁₉H₁₇D₄ClN₂O₃S

Molecular Weight

396.92

Synonyms

5-​[[4-​[2-​(5-​Ethyl-​2-​pyridinyl)​ethoxy]​phenyl-​2,​3,​5,​6-​d4]​methyl]​-2,​4-​thiazolidinedione Hydrochloride;  (±)-5-[[4-[2-(5-Ethyl-2-pyridinyl)ethoxy]phenyl-d4]methyl]-2,4-thiazolidinedione Hydrochloride;  (RS)-5-(4-[2-(5-Ethylpyridin-2-yl)eth

Origin of Product

United States

Synthesis and Isotopic Labeling Methodologies of Pioglitazone D4 Hydrochloride

Deuteration Strategies for Pharmaceutical Compounds

The introduction of deuterium (B1214612) into pharmaceutical compounds is a key strategy to enhance their metabolic stability. nih.govnih.gov This approach, often termed "deuterium switching," involves replacing hydrogen atoms at metabolically vulnerable positions with deuterium. researchgate.net The increased strength of the C-D bond compared to the C-H bond can slow down metabolic reactions, leading to improved pharmacokinetic profiles. scispace.commusechem.com This strategy has been successfully applied to various drugs, leading to the development of new chemical entities with enhanced therapeutic properties. worktribe.com

The primary methods for introducing deuterium into organic molecules include:

Hydrogen Isotope Exchange (HIE): This is a common and efficient method for site-selective deuteration, often catalyzed by transition metals like palladium or ruthenium. snnu.edu.cnrsc.org HIE reactions allow for the direct replacement of C-H bonds with C-D bonds in a single step, which is more atom-efficient than multi-step syntheses. snnu.edu.cn

Catalytic Transfer Deuteration: This technique avoids the use of D2 gas and pressurized setups by employing readily available deuterium donors. marquette.edu It offers new opportunities for selectively installing deuterium into small molecules. marquette.edu

Use of Deuterated Reagents: In this approach, deuterated starting materials or reagents are used in the synthetic pathway to build the final deuterated molecule.

Synthetic Pathways for Pioglitazone-d4 Hydrochloride

The synthesis of this compound typically involves a multi-step process. A common route starts with the preparation of a key intermediate, 4-[2-(5-ethyl-2-pyridinyl)-ethoxy]-benzaldehyde, which is then reacted with 2,4-thiazolidinedione. google.comgoogle.com The resulting benzylidene intermediate is then reduced to yield Pioglitazone (B448). google.com

For the d4 labeled compound, the deuteration is specifically on the phenyl ring. The chemical name is (±)-5-[[4-[2-(5-Ethyl-2-pyridyl)ethoxy]phenyl-2,3,5,6-d4]methyl]-2,4-thiazolidinedione monohydrochloride. synzeal.comsimsonpharma.com

Achieving regioselectivity—the precise placement of deuterium atoms—is crucial in the synthesis of deuterated compounds. Several methods are employed to achieve this:

Directing Groups: Functional groups on a molecule can direct a catalyst to a specific position for H/D exchange. rsc.org For instance, groups like pyridine, oxazole, and imidazole (B134444) can act as effective directing groups in ruthenium-catalyzed deuteration. rsc.org

Catalyst Control: The choice of catalyst can significantly influence the regioselectivity of deuteration. For example, palladium-catalyzed reactions can be programmed to achieve different deuteration patterns on indole (B1671886) rings by modifying the reaction conditions. worktribe.com

Lewis Acid Catalysis: Lewis acids like silver triflate (AgOTf) can catalyze the regioselective deuteration of electron-rich arenes using D2O as the deuterium source. rsc.org

The design of precursors is fundamental to the successful synthesis of isotopically labeled compounds. In the case of Pioglitazone-d4, a key precursor would be a deuterated version of 4-[2-(5-ethyl-2-pyridinyl)-ethoxy]-benzaldehyde.

Isotopic enrichment refers to the percentage of the labeled isotope at a specific position in a molecule. isotope.com Achieving high isotopic enrichment is essential for the utility of the deuterated compound, particularly when used as an internal standard. Methods to ensure high enrichment include using highly enriched deuterium sources (e.g., D2O with 99.8% enrichment) and optimizing reaction conditions to favor the incorporation of deuterium. isotope.com

After synthesis, the deuterated compound must be purified to remove any unlabeled or partially labeled molecules and other impurities. Common purification techniques include:

Chromatography: High-performance liquid chromatography (HPLC) is a powerful tool for separating the desired deuterated compound from its non-deuterated counterpart and other reaction byproducts. europa.eu

Crystallization: Recrystallization can be an effective method for purifying crystalline solids like Pioglitazone Hydrochloride. google.com

Solid-Phase Extraction (SPE): SPE can be used to remove excess reagents and byproducts, particularly in the purification of isotopically labeled lipids. acs.org

The purity of the final product is typically assessed using analytical techniques like HPLC and mass spectrometry. acs.org

Spectroscopic Confirmation of Deuterium Labeling

The successful incorporation of deuterium into the Pioglitazone molecule is confirmed using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for determining the precise location of deuterium atoms in a molecule. rsc.org The absence of a signal in the ¹H NMR spectrum at the expected position of a proton, coupled with the appearance of a characteristic signal in the ²H NMR spectrum, confirms deuteration. nih.gov Furthermore, deuterium incorporation causes a small shift in the ¹³C NMR signals of neighboring carbon atoms, which can also be used to quantify the degree of labeling. nih.gov

The combination of NMR and MS provides a comprehensive characterization of the deuterated compound, confirming both the location and the extent of isotopic labeling. rsc.org

Advanced Bioanalytical Methodologies Utilizing Pioglitazone D4 Hydrochloride

Role of Deuterated Internal Standards in Quantitative Bioanalysis

In quantitative bioanalysis using mass spectrometry, an internal standard is essential to control for variability during sample processing and analysis. aptochem.com Stable isotope-labeled (SIL) internal standards, particularly deuterated compounds, are considered the gold standard. aptochem.comscispace.com The fundamental principle behind their utility is that a deuterated standard is chemically almost identical to the analyte of interest but has a different mass due to the replacement of hydrogen atoms with deuterium (B1214612). scioninstruments.comwikipedia.org This subtle mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard. scioninstruments.com

The key advantages of using a deuterated internal standard like Pioglitazone-d4 Hydrochloride include:

Correction for Matrix Effects: Biological samples are complex matrices that can enhance or suppress the ionization of the analyte, a phenomenon known as the matrix effect. scioninstruments.comclearsynth.com Since the deuterated internal standard has nearly identical physicochemical properties to the analyte, it experiences similar matrix effects, allowing for accurate correction and quantification. scioninstruments.comclearsynth.com

Compensation for Variability: Deuterated internal standards compensate for variations that can occur during sample preparation, such as extraction recovery, and instrumental analysis, including injection volume and ionization efficiency. aptochem.comscispace.com

Improved Accuracy and Precision: By accounting for potential sources of error, deuterated internal standards significantly enhance the accuracy and precision of quantitative methods. clearsynth.com They serve as a reliable reference point for calibrating instruments and quantifying the analyte's concentration. clearsynth.com

While highly effective, it is important to note that deuterium-labeled compounds can sometimes exhibit slight differences in chromatographic retention times or recovery compared to the non-labeled analyte. scispace.comnih.gov Therefore, careful method development and validation are crucial.

Development and Validation of Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) Methods for Pioglitazone (B448) and its Metabolites

The development of robust and sensitive LC-MS/MS methods is paramount for the accurate quantification of pioglitazone and its metabolites in biological samples. This compound serves as an ideal internal standard in these assays. doi.orgresearchgate.netfrancelab.com.ar

Sample Preparation Techniques for Biological Matrices

The initial and critical step in bioanalysis is the extraction of the analyte from the complex biological matrix, such as plasma, serum, or tissue homogenates. nih.govxjtu.edu.cn Common sample preparation techniques for pioglitazone and its metabolites include:

Protein Precipitation (PPT): This is a simple and rapid technique where a solvent like acetonitrile (B52724) or methanol (B129727) is added to the plasma sample to precipitate proteins. doi.orgrsc.orgnih.gov The supernatant containing the analyte and internal standard is then collected for analysis.

Liquid-Liquid Extraction (LLE): This technique involves the partitioning of the analyte from the aqueous biological sample into an immiscible organic solvent. nih.govresearchgate.net Solvents such as diethyl ether, dichloromethane, and ethyl acetate (B1210297) have been used for the extraction of pioglitazone. nih.gov

Solid-Phase Extraction (SPE): In SPE, the analyte is retained on a solid sorbent in a cartridge while the matrix components are washed away. actascientific.comresearchgate.net The analyte is then eluted with a suitable solvent. This method often provides cleaner extracts compared to PPT and LLE.

The choice of extraction method depends on the required sensitivity, sample throughput, and the nature of the biological matrix.

Chromatographic Separation Parameters for Pioglitazone-d4 and Analytes

Chromatographic separation is essential to resolve the analyte and its internal standard from endogenous matrix components, thereby reducing interference. Reversed-phase high-performance liquid chromatography (HPLC) is the most common technique used for the analysis of pioglitazone. nih.gov

Key chromatographic parameters include:

Analytical Column: C8 and C18 columns are frequently used for the separation of pioglitazone and its metabolites. doi.orgresearchgate.netju.edu.jo

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid in water) is typically used. doi.orgactascientific.comnih.gov Gradient elution, where the mobile phase composition is changed during the run, is often employed to achieve optimal separation. doi.org

Flow Rate: The flow rate of the mobile phase is typically set between 0.7 and 1.0 mL/min. doi.orgnih.govscirp.org

The retention times for pioglitazone and Pioglitazone-d4 are very similar, ensuring they elute under nearly identical conditions. francelab.com.ar For instance, one study reported retention times of approximately 2.8 minutes for both pioglitazone and pioglitazone-d4. francelab.com.ar

Mass Spectrometric Detection Strategies

Mass spectrometry provides the high selectivity and sensitivity required for quantitative bioanalysis.

Multiple Reaction Monitoring (MRM): This is the most widely used scan mode on triple quadrupole mass spectrometers for quantification. doi.orgscirp.org In MRM, a specific precursor ion of the analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process is highly specific and significantly reduces background noise. The MRM transitions for pioglitazone and Pioglitazone-d4 are carefully selected to ensure no cross-talk between the channels. For example, a common transition for pioglitazone is m/z 357.2 → 119.1, while for Pioglitazone-d4, it is m/z 361.1 → 138.1. doi.orgresearchgate.net

High-Resolution Mass Spectrometry (HRMS): HRMS instruments, such as Orbitrap or time-of-flight (TOF) analyzers, can also be used for quantitative analysis. Their high mass accuracy allows for very selective detection of the analyte, often without the need for chromatographic separation from some interferences.

Electrospray ionization (ESI) in the positive ion mode is commonly used for the analysis of pioglitazone and its metabolites as they readily form protonated molecules [M+H]+. doi.orgscirp.org

Table 1: Example of Mass Spectrometric Parameters for Pioglitazone and Pioglitazone-d4

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Pioglitazone357.2119.1
Pioglitazone-d4361.1138.1
Hydroxy Pioglitazone373.1150.1
Keto Pioglitazone371.0148.0

Data sourced from multiple studies. doi.orgfrancelab.com.ar

Method Validation Parameters

To ensure the reliability of a bioanalytical method, it must be validated according to regulatory guidelines, such as those from the U.S. Food and Drug Administration (USFDA). rsc.orgnih.gov Key validation parameters include:

Linearity: The method should demonstrate a linear relationship between the analyte concentration and the instrument response over a defined range. For pioglitazone, linearity has been established in ranges such as 1-500 ng/mL and 10-3000 ng/mL in plasma. doi.orgnih.gov

Precision and Accuracy: Precision refers to the closeness of repeated measurements, while accuracy is the closeness of the measured value to the true value. Both are assessed at multiple concentration levels (low, medium, and high quality control samples). Typically, the precision (%CV) should not exceed 15%, and the accuracy (%RE) should be within ±15%. nih.govxjtu.edu.cn

Recovery: This parameter measures the efficiency of the extraction process. The recovery of pioglitazone and its internal standard from biological matrices is often high, with reported values around 87.8% to 98.95%. francelab.com.arju.edu.jo

Matrix Effect: This assesses the influence of co-eluting matrix components on the ionization of the analyte. The use of a deuterated internal standard like Pioglitazone-d4 helps to compensate for these effects. actascientific.com

Stability: The stability of the analyte in the biological matrix must be evaluated under various storage and handling conditions.

Table 2: Summary of a Validated LC-MS/MS Method for Pioglitazone

ParameterResult
Linearity Range1–500 ng/mL nih.gov
Lower Limit of Quantification (LLOQ)1 ng/mL nih.gov
Intra-day Accuracy93.39–97.68% nih.gov
Inter-day Accuracy95.89–98.78% nih.gov
Intra-day Precision7.55–9.87% nih.gov
Inter-day Precision6.09–8.12% nih.gov

Application in Complex Biological Sample Analysis for Research Purposes

The validated LC-MS/MS methods utilizing this compound as an internal standard are widely applied in various research settings, particularly in pharmacokinetic studies. doi.orgnih.gov These methods allow for the precise and accurate measurement of pioglitazone and its active metabolites, such as hydroxy pioglitazone and keto pioglitazone, in plasma and other tissues following drug administration. doi.orgfrancelab.com.arnih.gov

For instance, these methods have been used to characterize the pharmacokinetic profiles of pioglitazone in different preclinical and clinical studies. nih.gov The ability to accurately quantify drug concentrations over time is essential for determining key pharmacokinetic parameters and understanding the drug's behavior in the body. Furthermore, the high sensitivity of these methods enables the analysis of low drug concentrations in various biological matrices, which is crucial for tissue distribution studies and investigating the drug's presence in specific target organs. rsc.orgnih.gov

Application of Pioglitazone D4 Hydrochloride in Drug Metabolism Research

Elucidation of Metabolic Pathways using Deuterated Tracers

The use of deuterated compounds like Pioglitazone-d4 Hydrochloride is a cornerstone of modern metabolic research. aquigenbio.com By introducing a deuterium-labeled drug into a biological system, scientists can effectively "trace" the molecule's journey. simsonpharma.com This approach is fundamental to elucidating the complex sequence of biochemical transformations a drug undergoes, known as its metabolic pathway. When this compound is administered or incubated in a biological system, all subsequent metabolites retain the deuterium (B1214612) label, provided the deuterium atoms are not located at a site of metabolic cleavage. This allows for the unambiguous identification of drug-related material in complex biological matrices such as plasma, urine, or microsomal incubations. aquigenbio.comnih.gov

This tracing technique is crucial for several key research objectives:

Tracking Metabolic Fate: Researchers can follow the absorption, distribution, metabolism, and excretion (ADME) of pioglitazone (B448), providing a comprehensive picture of its disposition within the body. aquigenbio.com

Identifying Metabolites: The distinct mass signature of the deuterated metabolites makes them easier to identify amongst a vast background of endogenous molecules. aquigenbio.com

Understanding Breakdown Mechanisms: By analyzing the structure of the deuterated metabolites, scientists can deduce the specific enzymatic reactions—such as hydroxylation or oxidation—that occurred, thereby mapping the metabolic pathway. nih.govsimsonpharma.com

The insights gained from these tracer studies are critical for predicting a drug's efficacy, understanding potential toxicities, and anticipating drug-drug interactions. dntb.gov.uanih.gov

In Vitro Metabolic Studies with this compound

In vitro metabolic studies are a primary method for investigating how a drug is processed, providing a controlled environment that mimics physiological conditions. This compound is frequently used in these systems as an analytical tool.

The liver is the primary site of drug metabolism, and this activity is largely driven by a group of enzymes known as the cytochrome P450 (CYP) superfamily located in a subcellular fraction called microsomes. nih.govresearchgate.net Human liver microsomes (HLMs) are routinely used in in vitro experiments to predict a drug's metabolic fate in humans. core.ac.uk

In these studies, this compound is incubated with HLMs along with necessary co-factors. The enzymes in the microsomes, principally CYP2C8 and to a lesser extent CYP3A4, metabolize the deuterated pioglitazone. nih.govnih.gov Following the incubation, analytical techniques like liquid chromatography-mass spectrometry (LC-MS/MS) are used to separate and identify the resulting products. nih.goveuropa.eu Because the metabolites contain the deuterium label, they exhibit a predictable mass shift compared to the non-deuterated metabolites, confirming their origin from the parent drug. doi.orgresearchgate.net This method has been instrumental in confirming the formation of pioglitazone's major active metabolites, such as the hydroxy derivative (M-IV) and the keto derivative (M-III). nih.govnih.govwaters.com

MetaboliteParent CompoundKey Metabolic Enzyme(s)Research System
Hydroxy pioglitazone (M-IV)PioglitazoneCYP2C8, CYP3A4Human Liver Microsomes
Keto pioglitazone (M-III)PioglitazoneCYP2C8, CYP3A4Human Liver Microsomes
Hydroxypropanamide formPioglitazoneNot specifiedHuman Liver Microsomes
Aldehyde hydrolysis formPioglitazoneNot specifiedHuman Liver Microsomes

This table summarizes key metabolites of pioglitazone identified in in vitro hepatic microsome systems.

A more advanced application of this compound involves a technique known as stable isotopic mass-shift filtering. This powerful method is designed to comprehensively detect all potential metabolites, including those that are unexpected or formed through novel pathways. mdpi.com

In this approach, two separate experiments are run in parallel: one where non-labeled pioglitazone is incubated with HLMs and another where Pioglitazone-d4 is used. mdpi.com Both reaction mixtures are then analyzed by high-resolution mass spectrometry. Specialized software is used to compare the two resulting datasets, computationally searching for pairs of ions where one ion from the non-labeled experiment and one from the labeled experiment have a mass difference that corresponds exactly to the mass of the deuterium label (in this case, a mass shift of 4 Da). mdpi.comresearchgate.net

This method effectively filters out all endogenous signals, highlighting only the parent drug and its true metabolites. Using this approach with Pioglitazone-d4, researchers have successfully identified not only the known major metabolites but also two previously unexpected metabolites: a hydroxypropanamide form and an aldehyde hydrolysis form. mdpi.com These findings demonstrate the power of using stable isotope-labeled compounds to uncover novel biotransformation pathways that might be missed by conventional methods. mdpi.comnih.gov

Investigation of Isotope Effects on Enzyme Kinetics and Metabolic Fate

The replacement of hydrogen with deuterium can influence the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). wikipedia.org This occurs because the carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the carbon-hydrogen (C-H) bond. Consequently, it requires more energy to break a C-D bond. wikipedia.org

In drug metabolism, if the cleavage of a C-H bond is the rate-limiting step in an enzymatic reaction, substituting that hydrogen with deuterium can significantly slow down the metabolic process. nih.govdntb.gov.ua This effect is a key reason why deuteration has gained attention not just as a research tool, but as a potential strategy in drug design to improve a compound's pharmacokinetic profile. dntb.gov.uanih.gov

For this compound, the deuterium atoms are placed on the ethyl side chain. doi.org Metabolism of pioglitazone involves hydroxylation at various positions, including on this side chain. nih.govnih.gov If the hydroxylation by CYP enzymes like CYP2C8 involves the cleavage of one of these deuterated C-D bonds, the KIE would predict a slower rate of metabolism for Pioglitazone-d4 compared to its non-deuterated counterpart. This can lead to:

Redirected Metabolic Pathways: If the metabolism at the deuterated site is slowed, the drug may be shunted towards alternative metabolic pathways that were previously minor. This can change the proportion of different metabolites formed. dntb.gov.uanih.gov

By comparing the kinetics of Pioglitazone and Pioglitazone-d4 in systems like HLMs, researchers can gain valuable insights into the mechanisms of CYP enzymes and determine which steps in the metabolic cascade are rate-limiting. nih.gov

Utilization in Animal Models for Pharmacokinetic Characterization Methodologies

In preclinical animal models, this compound is extensively used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. europa.eunih.govfrancelab.com.arresearchgate.netresearchgate.netdoi.org This analytical technique is the gold standard for quantifying drug concentrations in plasma, serum, and tissue samples obtained from animals such as rats, dogs, and horses. nih.govnih.govcabidigitallibrary.orgnih.govmdpi.comcaymanchem.com The process involves adding a known amount of this compound to the biological sample before extraction and analysis. By comparing the signal of the analyte (pioglitazone) to the signal of the internal standard (this compound), researchers can correct for any variability in sample preparation and instrument response, thereby ensuring the reliability of the pharmacokinetic data. nih.govresearchgate.netresearchgate.net

The use of a stable isotope-labeled internal standard like this compound is crucial for developing robust and validated bioanalytical methods. These methods are essential for accurately determining key pharmacokinetic parameters such as peak plasma concentration (Cmax), time to reach peak concentration (Tmax), area under the concentration-time curve (AUC), and elimination half-life (t½). europa.euresearchgate.net For instance, studies have detailed the development and validation of LC-MS/MS methods using Pioglitazone-d4 as an internal standard for the simultaneous determination of pioglitazone and its active metabolites in human and animal plasma. nih.govfrancelab.com.arresearchgate.netdoi.org

Assessment of Deuteration Impact on Preclinical Pharmacokinetic Parameters

The strategic placement of deuterium atoms on the pioglitazone molecule can influence its metabolic fate, a phenomenon known as the kinetic isotope effect. This effect can lead to alterations in the rate of drug metabolism, potentially affecting its pharmacokinetic profile. researchgate.net In the case of pioglitazone, deuteration at the chiral center has been investigated to stabilize its stereoisomers, (R)-pioglitazone and (S)-pioglitazone, which are known to interconvert in vivo. nih.govnih.gov This stabilization allows for the individual characterization of the pharmacokinetic and pharmacodynamic properties of each enantiomer. nih.gov

Interactive Table: Impact of Deuteration on Pioglitazone Stereoisomer Ratios in Preclinical Models

SpeciesCompound AdministeredR:S Ratio of PioglitazoneFold Increase in Relative Exposure to (R)-pioglitazone
Mouse Pioglitazone0.25-
Mouse PXL065 (deuterated (R)-pioglitazone)28-fold
Rat Pioglitazone0.099-
Rat PXL065 (deuterated (R)-pioglitazone)1.23-fold
Dog Pioglitazone1-
Dog PXL065 (deuterated (R)-pioglitazone)44-fold
Data sourced from a study investigating deuterium-stabilized (R)-pioglitazone. nih.gov

Comparative Pharmacokinetic Studies of Deuterated vs. Non-Deuterated Pioglitazone in Preclinical Species

Direct comparative pharmacokinetic studies in preclinical species are essential to understand the effects of deuteration. These studies typically involve administering both the deuterated and non-deuterated forms of the drug to animal models and comparing their pharmacokinetic profiles.

Research on PXL065, the deuterium-stabilized (R)-enantiomer of pioglitazone, has provided valuable comparative data. In preclinical models, it was observed that the incorporation of deuterium did not significantly affect the metabolism of the parent compound. nih.gov For example, in dogs, after administering either pioglitazone or PXL065, the exposure to the active metabolites M-III and M-IV was proportional to the dose administered, suggesting that deuteration did not alter the primary metabolic pathways. nih.gov However, the stabilization of the (R)-enantiomer by deuteration led to a significant increase in its relative exposure compared to the (S)-enantiomer. nih.gov

A study in dogs provided specific pharmacokinetic data comparing a deuterated (R)-pioglitazone (PXL065), a deuterated (S)-pioglitazone (PXL064), and a deuterated racemic pioglitazone (PXL061). The area under the curve (AUC) from 0 to 24 hours was measured after oral administration.

Interactive Table: Comparative Pharmacokinetics of Deuterated Pioglitazone Enantiomers in Dogs

Animal No.AUC0-24 (ng.h/mL) - PXL065 (5 mg/kg)AUC0-24 (ng.h/mL) - PXL064 (5 mg/kg)AUC0-24 (ng.h/mL) - PXL061 (10 mg/kg)
1001 3904103412617
1002 69042561684
1003 101936251084
Mean 700014104800
Data from a patent describing crystalline forms of deuterium-enriched pioglitazone. epo.org

These preclinical investigations underscore the multifaceted role of this compound and other deuterated analogs in pharmacokinetic research. While its primary function is as a reliable internal standard for bioanalysis, the study of specifically deuterated forms of pioglitazone provides crucial insights into how isotopic substitution can be leveraged to modulate pharmacokinetic properties and isolate the activity of specific stereoisomers.

Table of Compound Names

Mechanistic Research Applications of Deuterated Pioglitazone Analogues

Exploration of Stereoisomer-Specific Pharmacological Actions Using Deuteration (e.g., R-Pioglitazone-d4, PXL065)

Pioglitazone (B448) is a racemic mixture of two enantiomers, (R)-pioglitazone and (S)-pioglitazone, which rapidly interconvert in vivo. This stereochemical instability has historically complicated efforts to attribute specific pharmacological effects to each isomer. The strategic replacement of hydrogen with deuterium (B1214612) at the chiral center of the pioglitazone molecule has led to the creation of stabilized enantiomers, most notably R-Pioglitazone-d4, also known as PXL065. This stabilization has been instrumental in elucidating the distinct roles of each stereoisomer.

Research has revealed that the (S)-enantiomer of pioglitazone is the primary driver of peroxisome proliferator-activated receptor gamma (PPARγ) activation. In contrast, the deuterated (R)-enantiomer, PXL065, exhibits little to no PPARγ agonist activity. This separation of stereoisomer activity has been a significant breakthrough, as the PPARγ-mediated effects of pioglitazone are associated with undesirable side effects such as weight gain and fluid retention.

Preclinical studies have demonstrated that despite its lack of PPARγ agonism, PXL065 retains many of the therapeutic benefits observed with the racemic mixture of pioglitazone. For instance, in models of non-alcoholic steatohepatitis (NASH), PXL065 was shown to be responsible for the efficacy of pioglitazone in reducing liver fat and inflammation. This suggests that the therapeutic actions of pioglitazone are not solely dependent on PPARγ activation and that the (R)-enantiomer contributes significantly to its beneficial effects through alternative mechanisms.

Differentiation of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ)-Dependent vs. Non-PPARγ Mediated Effects

The use of deuterated pioglitazone analogues has been pivotal in distinguishing between the PPARγ-dependent and non-PPARγ mediated (non-genomic) effects of the parent compound. The discovery that PXL065, the deuterium-stabilized (R)-enantiomer, lacks significant PPARγ activity while retaining therapeutic efficacy has highlighted the importance of non-PPARγ pathways.

The primary non-genomic mechanisms of action attributed to both enantiomers of pioglitazone, and therefore retained by PXL065, involve the inhibition of the mitochondrial pyruvate (B1213749) carrier (MPC) and acyl-CoA synthetase 4 (ACSL4). The MPC is responsible for transporting pyruvate into the mitochondria, a crucial step in cellular respiration. Its inhibition by deuterated pioglitazone analogues can modulate mitochondrial metabolism. ACSL4 is an enzyme involved in the metabolism of fatty acids, and its inhibition can also impact cellular lipid signaling and inflammation.

By studying PXL065, researchers have been able to demonstrate that many of the beneficial effects of pioglitazone, such as improvements in NASH and X-linked adrenoleukodystrophy (ALD), are mediated through these non-PPARγ pathways. This has challenged the long-held belief that the therapeutic effects of thiazolidinediones are exclusively mediated by PPARγ activation. The ability to isolate these non-PPARγ effects with deuterated analogues offers a promising strategy for developing new drugs that retain the therapeutic benefits of pioglitazone while minimizing the side effects associated with PPARγ agonism.

In Vitro Cellular and Molecular Studies (e.g., Mitochondrial Function, Gene Expression)

In vitro studies using deuterated pioglitazone analogues have provided valuable insights into their cellular and molecular mechanisms of action. These studies have particularly focused on mitochondrial function and gene expression.

Mitochondrial Function:

Research has shown that pioglitazone can directly impact mitochondrial function. In cultured hepatocytes, pioglitazone was found to inhibit pyruvate-driven oxygen consumption. Studies with PXL065 have further clarified that this effect is independent of PPARγ activation and is likely mediated through the inhibition of the mitochondrial pyruvate carrier (MPC). In human neuron-like cells, long-term exposure to pioglitazone was shown to increase mitochondrial DNA content, levels of electron transport chain subunit proteins, and oxygen consumption, suggesting an induction of mitochondrial biogenesis.

In Vitro ModelDeuterated Analogue/Parent CompoundKey Findings on Mitochondrial Function
Cultured HepatocytesPioglitazoneInhibition of pyruvate-driven oxygen consumption
-PXL065Inhibition of mitochondrial pyruvate carrier (MPC)
Human Neuron-like CellsPioglitazoneIncreased mitochondrial DNA content, increased oxygen consumption, induction of mitochondrial biogenesis

Gene Expression:

The effects of deuterated pioglitazone analogues on gene expression have also been investigated in various cell types. In rat mesangial cells cultured under high glucose conditions, pioglitazone was found to inhibit the expression of p22phox and p47phox, subunits of NADPH oxidase, thereby reducing oxidative stress. In studies on isolated pancreatic islets from diabetic rats, pioglitazone was shown to regulate the expression of genes involved in epigenetic regulation and beta-cell function. Furthermore, in human non-small cell lung cancer cell lines, pioglitazone treatment led to the upregulation of genes involved in apoptosis and the downregulation of genes involved in cell proliferation. These studies suggest that deuterated pioglitazone analogues can modulate a wide range of cellular processes through their effects on gene expression, many of which are independent of PPARγ.

Preclinical In Vivo Mechanistic Investigations (e.g., Disease Models, Biomarker Analysis)

Preclinical in vivo studies using deuterated pioglitazone analogues, particularly PXL065, have been conducted in a variety of disease models, providing crucial information about their therapeutic potential and underlying mechanisms.

Disease Models:

Non-alcoholic Steatohepatitis (NASH): In animal models of NASH, PXL065 has demonstrated efficacy in reducing hepatic steatosis, inflammation, and fibrosis to a similar extent as pioglitazone. A phase 2 clinical trial in patients with NASH showed that PXL065 significantly reduced liver fat content and improved biomarkers of fibrogenesis without causing the weight gain associated with pioglitazone.

X-linked Adrenoleukodystrophy (ALD): In a mouse model of ALD, PXL065 was shown to normalize levels of very long-chain fatty acids (VLCFA) in plasma and decrease their accumulation in the brain and spinal cord. It also improved mitochondrial function and locomotor activity, suggesting its potential as a therapeutic agent for this rare neurodegenerative disease.

Hypertrophic Cardiomyopathy (HCM): In a mouse model of HCM, PXL065 was found to prevent pathological myocardial remodeling, including hypertrophy and cardiac fibrosis. These findings suggest a potential role for deuterated pioglitazone analogues in the treatment of this genetic heart condition.

Biomarker Analysis:

Across these preclinical studies, various biomarkers have been analyzed to understand the in vivo effects of deuterated pioglitazone analogues. In the NASH clinical trial, PXL065 treatment led to a dose-dependent decrease in the fibrogenesis marker Pro-C3. In the ALD mouse model, a key biomarker was the reduction of C26:0 levels in plasma and tissues. In a db/db mouse model of type 2 diabetes, PXL065 was as effective as pioglitazone in lowering blood glucose and plasma triglycerides, while only the S-enantiomer and the racemic mixture significantly increased the PPARγ-associated biomarker adiponectin.

Disease ModelDeuterated AnalogueKey Biomarker Findings
Non-alcoholic Steatohepatitis (NASH)PXL065Decreased Pro-C3, reduced liver fat content
X-linked Adrenoleukodystrophy (ALD)PXL065Normalized plasma C26:0 levels, decreased C26:0 in brain and spinal cord
Type 2 Diabetes (db/db mouse)PXL065Lowered blood glucose and plasma triglycerides without significantly increasing adiponectin
Hypertrophic Cardiomyopathy (HCM)PXL065Reduced markers of cardiac fibrosis and hypertrophy

These preclinical in vivo investigations, coupled with biomarker analysis, have provided strong evidence for the therapeutic potential of deuterated pioglitazone analogues and have further elucidated their non-PPARγ mediated mechanisms of action.

Future Directions and Emerging Research Avenues for Pioglitazone D4 Hydrochloride

Advancements in Deuterated Compound Synthesis for Pioglitazone (B448) Research

The synthesis of deuterated compounds like Pioglitazone-d4 hydrochloride is foundational to their use in research. Recent advancements have focused on creating more efficient and specific methods for deuterium (B1214612) incorporation. A key development involves the stabilization of pioglitazone's stereoisomers. Pioglitazone is a racemic mixture of (R)- and (S)-enantiomers that can interconvert. nih.gov By substituting hydrogen with deuterium at the chiral center, the rate of interconversion can be reduced, allowing for the characterization and study of each stereoisomer individually. nih.gov

One notable synthetic advancement is the creation of PXL065, a deuterium-stabilized form of (R)-pioglitazone. nih.gov The synthesis of such compounds has been achieved through deuterium/hydrogen (D/H) exchange from pioglitazone hydrochloride, followed by the separation of the stereoisomers. nih.gov This approach allows researchers to isolate the therapeutic effects of one enantiomer while minimizing the undesirable side effects associated with the other. For instance, studies have shown that the deuterium-stabilized (R)-pioglitazone retains efficacy in models of non-alcoholic steatohepatitis (NASH) with substantially less activity at the peroxisome proliferator-activated receptor-gamma (PPARγ), which is linked to side effects like weight gain. nih.govnih.gov

General synthetic strategies for the thiazolidinedione (TZD) core, the structural backbone of pioglitazone, are also evolving. Methods like the Knoevenagel condensation and catalytic hydrogenation are being refined for better yields and purity. jst.go.jp The development of microwave-assisted synthesis for TZD libraries further accelerates the discovery of novel analogs with potentially improved properties. mdpi.com These synthetic advancements are crucial for producing high-quality deuterated standards and novel therapeutic candidates for pioglitazone research.

Synthetic ApproachDescriptionApplication in Pioglitazone Research
Deuterium/Hydrogen Exchange A chemical reaction that replaces hydrogen atoms with deuterium atoms in a molecule.Used to synthesize deuterium-stabilized stereoisomers of pioglitazone, such as PXL065, from pioglitazone hydrochloride. nih.gov
Stereoisomer Separation Chromatographic or other techniques to separate a mixture of enantiomers into its pure components.Essential for isolating the individual (R)- and (S)-enantiomers of deuterated pioglitazone for distinct pharmacological evaluation. nih.gov
Microwave-Assisted Synthesis The use of microwave radiation to heat chemical reactions, often leading to shorter reaction times and increased yields.Facilitates the rapid and efficient synthesis of a library of thiazolidinedione compounds, enabling broader structure-activity relationship studies. mdpi.com
Knoevenagel Condensation A nucleophilic addition of an active hydrogen compound to a carbonyl group followed by a dehydration reaction.A classical method used in the synthesis of pioglitazone and its analogues. jst.go.jp

Integration with Advanced Omics Technologies (e.g., Metabolomics, Proteomics)

This compound is an invaluable tool in the fields of metabolomics and proteomics, enabling a deeper understanding of the parent drug's mechanism of action and metabolic fate.

In metabolomics, stable isotope tracing using deuterated compounds is a powerful technique. A study utilizing Pioglitazone-d4 (D4-PIO) combined with high-resolution mass spectrometry developed a two-stage data analysis approach to effectively identify pioglitazone metabolites. nih.gov In this method, D4-PIO was incubated with human liver S9 fractions over a time course. The resulting data allowed researchers to distinguish true drug metabolites from the complex biological matrix by looking for ion pairs with a specific mass shift corresponding to the four deuterium atoms. nih.gov This approach significantly enhances the speed and accuracy of metabolite identification, which is critical for understanding potential drug toxicity and efficacy. nih.gov

In the realm of proteomics, while studies may not use the deuterated form directly, research on pioglitazone's effects provides a roadmap for future investigations with Pioglitazone-d4. For example, a proteomic analysis of skeletal muscle mitochondria in patients with type 2 diabetes revealed that pioglitazone treatment corrects the dysregulation of several proteins involved in oxidative metabolism and ATP synthesis. nih.gov Future studies could employ stable isotope labeling with amino acids in cell culture (SILAC) in conjunction with Pioglitazone-d4 to quantify changes in protein expression and turnover rates more precisely, offering a dynamic view of the proteomic response to the drug.

Omics TechnologyApplication of this compoundResearch Finding/Potential
Metabolomics Used as a stable isotope tracer in incubation studies with human liver enzymes. nih.govEnabled the development of a data analysis approach to rapidly identify drug metabolites from complex biological samples using high-resolution mass spectrometry. nih.gov
Proteomics Can be used in advanced quantitative proteomics techniques (e.g., SILAC) to study protein dynamics.Pioglitazone is known to alter the expression of mitochondrial proteins; deuterated standards could help quantify these changes with greater precision. nih.gov

Novel Applications in Systems Pharmacology and Drug Discovery Pipelines

The use of deuterated compounds like this compound is creating new paradigms in systems pharmacology and drug discovery. The ability to stabilize and isolate specific enantiomers of a drug, as demonstrated with PXL065, allows for a more targeted approach to drug development. nih.govnih.gov

This strategy of "deuterium-enabled chiral switching" has shown that the beneficial non-genomic, anti-inflammatory, and mitochondrial effects of pioglitazone can be separated from the PPARγ-mediated side effects. nih.gov Research on the deuterium-stabilized (R)-pioglitazone has uncovered its therapeutic potential for conditions beyond type 2 diabetes, such as X-linked adrenoleukodystrophy (ALD) and non-alcoholic steatohepatitis (NASH). nih.govpatsnap.com In ALD patient-derived cells and animal models, PXL065 normalized elevated very-long-chain fatty acids (VLCFA), improved mitochondrial function, and reduced inflammation. nih.gov This opens up a drug discovery pipeline where the known pharmacology of an existing drug can be refined to create safer and more effective treatments for new indications.

Systems pharmacology models can integrate pharmacokinetic data obtained using Pioglitazone-d4 to better predict drug distribution, metabolism, and target engagement. By understanding how deuterium substitution alters the pharmacokinetic profile—for instance, increasing the exposure to a specific stereoisomer—researchers can build more accurate models to guide clinical development. nih.gov This approach challenges the traditional view that all of pioglitazone's benefits are mediated by PPARγ activation and paves the way for developing improved therapeutics with fewer side effects. nih.gov

Methodological Innovations in Bioanalytical Science for Deuterated Compounds

The primary role of this compound in bioanalytical science is as an internal standard for the quantification of pioglitazone in biological samples using gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS). caymanchem.com The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis because it co-elutes with the analyte and experiences similar matrix effects and ionization suppression, leading to highly accurate and precise measurements.

Innovations in this area focus on enhancing the sensitivity and throughput of these analytical methods. The development of ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) allows for faster analysis times and lower limits of quantitation. A validated LC-MS/MS method for the enantioselective analysis of pioglitazone's R and S enantiomers in plasma demonstrated high precision and accuracy, which is essential for detailed pharmacokinetic studies. patsnap.com

Furthermore, high-resolution mass spectrometry (HRMS), as used in the metabolomics study mentioned earlier, represents a significant methodological innovation. nih.gov Unlike traditional triple quadrupole mass spectrometers that monitor specific mass transitions, HRMS instruments can acquire full-scan data with high mass accuracy, enabling simultaneous quantification of the parent drug and identification of unknown metabolites without prior knowledge of their structure. nih.gov The integration of such advanced analytical techniques is critical for fully leveraging the potential of deuterated compounds in pharmaceutical research.

Bioanalytical MethodRole of this compoundKey Advantages
LC-MS/MS Internal StandardGold standard for accurate and precise quantification of pioglitazone in biological matrices. caymanchem.com Corrects for variability during sample preparation and analysis.
GC-MS Internal StandardAlternative to LC-MS for quantification, particularly for volatile derivatives. caymanchem.com
High-Resolution Mass Spectrometry (HRMS) Stable Isotope TracerEnables simultaneous quantification of the parent drug and untargeted identification of metabolites in complex samples. nih.gov
Enantioselective Chromatography Analyte for Method Development/Internal StandardAllows for the separation and individual quantification of the R- and S-enantiomers of pioglitazone, crucial for stereospecific pharmacokinetic studies. patsnap.com

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying Pioglitazone-d4 Hydrochloride and its related substances in pharmaceutical formulations?

  • Methodological Answer : A reversed-phase HPLC method with UV detection (207 nm) using a C18 column and a mobile phase of 0.03 M phosphate buffer-methanol (70:30 v/v) has been validated for Pioglitazone Hydrochloride . This method can be adapted for this compound by optimizing deuterium-related retention time shifts. Key validation parameters include linearity (1–10 µg/mL), accuracy (99.67–100.1% recovery), and precision (RSD <1.5%) .

Q. How should researchers address batch-to-batch variability in deuterated compound synthesis for isotopic purity assessment?

  • Methodological Answer : Use mass spectrometry (MS) coupled with HPLC to verify isotopic enrichment (>98% deuterium incorporation) and ensure absence of non-deuterated impurities. Reference standards (e.g., this compound, CAS 1134163-31-7) should be cross-validated using nuclear magnetic resonance (NMR) for structural confirmation .

Q. What are the critical parameters for chromatographic separation of this compound from its metabolites in biological matrices?

  • Methodological Answer : Optimize gradient elution with acetonitrile/ammonium formate buffers in UPLC-MS/MS to resolve isotopic clusters. Column temperature (25–40°C) and pH (2.5–3.5) significantly impact resolution of deuterated vs. non-deuterated species .

Advanced Research Questions

Q. How does deuterium substitution in this compound alter PPARγ binding kinetics compared to the non-deuterated form?

  • Methodological Answer : Perform surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (EC50). Comparative studies show Pioglitazone-d4 retains PPARγ agonism (EC50 ~0.93–0.99 µM) but may exhibit altered dissociation rates due to deuterium’s kinetic isotope effect .

Q. What experimental designs are optimal for studying the metabolic stability of this compound in hepatic microsomes?

  • Methodological Answer : Use LC-HRMS to track deuterium loss in incubation studies with human liver microsomes (HLMs). Compare half-life (t½) and intrinsic clearance (CLint) against non-deuterated Pioglitazone. Include CYP450 inhibitors (e.g., ketoconazole) to identify metabolic pathways affected by deuteration .

Q. How can researchers resolve contradictions in PPARγ activation data between in vitro assays and in vivo models for this compound?

  • Methodological Answer : Standardize cell-based luciferase reporter assays (e.g., GAL4-PPARγ systems) with controlled transfection efficiency and ligand solubility. Cross-validate with gene expression profiling (e.g., adiponectin upregulation) in rodent models to account for tissue-specific bioavailability differences .

Q. What strategies mitigate deuterium-related isotopic interference in mass spectrometric quantification of this compound?

  • Methodological Answer : Use high-resolution mass spectrometry (HRMS) to distinguish [M+D]+ ions from matrix background. Apply isotope dilution with ¹³C-labeled internal standards to correct for ion suppression/enhancement effects .

Methodological Considerations

  • Validation of Deuterated Compounds : Always include deuterium content analysis (e.g., elemental analysis or MS) and stability studies under accelerated conditions (40°C/75% RH) to ensure isotopic integrity .
  • Comparative Studies : Use paired experimental designs (deuterated vs. non-deuterated) with statistical power analysis (α=0.05, β=0.2) to detect subtle isotope effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.